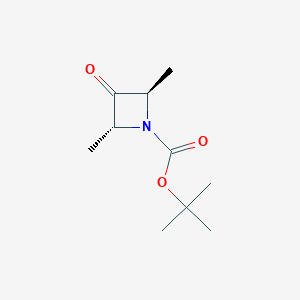
Tert-butyl trans-2,4-dimethyl-3-oxoazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl trans-2,4-dimethyl-3-oxoazetidine-1-carboxylate is an organic compound with the molecular formula C10H17NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl trans-2,4-dimethyl-3-oxoazetidine-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of tert-butyl 2,4-dimethyl-3-oxobutanoate with an appropriate amine, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a base, such as sodium hydride, and an inert solvent like tetrahydrofuran (THF) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl trans-2,4-dimethyl-3-oxoazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
Tert-butyl trans-2,4-dimethyl-3-oxoazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl trans-2,4-dimethyl-3-oxoazetidine-1-carboxylate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxoazetidine-1-carboxylate: A similar compound with a simpler structure, lacking the additional methyl groups.
N-Boc-3-azetidinone: Another azetidine derivative with a tert-butyl carbamate protecting group.
Uniqueness
Tert-butyl trans-2,4-dimethyl-3-oxoazetidine-1-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the tert-butyl group provides steric hindrance, which can affect the compound’s stability and reactivity in various chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical behavior, applications, and comparison with similar compounds
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl (2R,4R)-2,4-dimethyl-3-oxoazetidine-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-6-8(12)7(2)11(6)9(13)14-10(3,4)5/h6-7H,1-5H3/t6-,7-/m1/s1 |
InChI Key |
OHLGSQSWZWUQHA-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)[C@H](N1C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1C(=O)C(N1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol](/img/structure/B13007288.png)
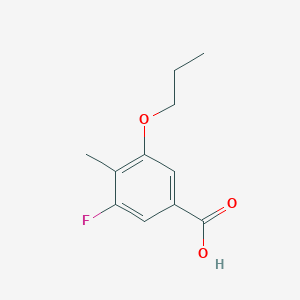
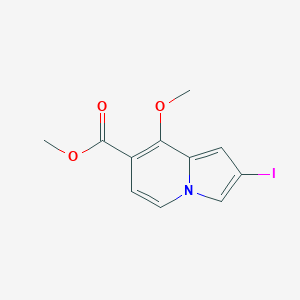
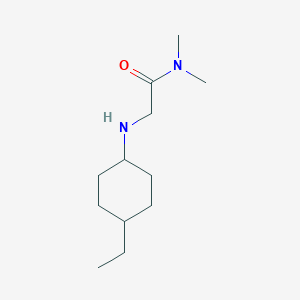
![5-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13007301.png)

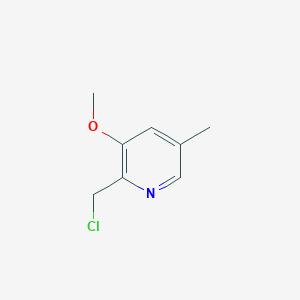
![5-Bromo-6-chloroimidazo[1,5-a]pyrazin-8-ol](/img/structure/B13007325.png)
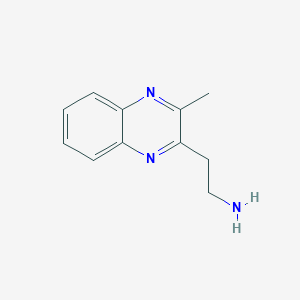
![tert-butyl (2R,3S)-2-(3-bromopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B13007347.png)
![(9Z,12Z)-N-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B13007355.png)
![2-Methyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13007369.png)
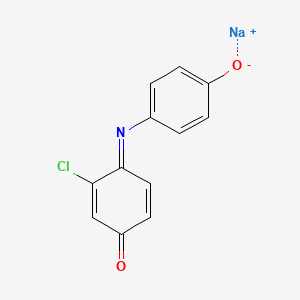
![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007381.png)
